Callicarboric acid A

NLRP3 Inflammasome Pyroptosis

NLRP3 inflammasome research is often hindered by inhibitors lacking full mechanistic validation, leading to inconsistent pyroptosis readouts. Callicarboric acid A (NLRP3-IN-27) solves this by modulating all three key downstream effectors-GSDMD-NT, caspase-1, and IL-1β-in J774A.1 cells (IC50 = 0.74 μM). • Single-tool, multi-node pathway interrogation validated by peer-reviewed functional data. • Prostaglandin-like scaffold orthogonal to sulfonylurea chemotypes (e.g., MCC950), enabling counter-screens and SAR hit-to-lead campaigns. • Structurally elucidated by NMR, HR-ESI-MS, and ECD spectroscopy; isolated from Callicarpa arborea. • Reliable, compliant global shipping for academic and industrial R&D.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
Cat. No. B12375643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCallicarboric acid A
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC=CC(=O)CC1C(C=CC1=O)CCCCCCCC(=O)OC
InChIInChI=1S/C19H28O4/c1-3-9-16(20)14-17-15(12-13-18(17)21)10-7-5-4-6-8-11-19(22)23-2/h3,9,12-13,15,17H,4-8,10-11,14H2,1-2H3/b9-3+/t15-,17-/m1/s1
InChIKeyNQBKYDBKVLTDIR-PBAYLPGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Callicarboric Acid A: A Prostaglandin-Like NLRP3 Inflammasome Inhibitor from Callicarpa arborea


Callicarboric acid A (also designated as NLRP3-IN-27) is a prostaglandin-like fatty acyl compound with the molecular formula C19H28O4 and a molecular weight of 320.4 g/mol [1]. It was originally isolated from the stems of Callicarpa arborea Roxb. and characterized as a selective inhibitor of the NLRP3 inflammasome [2]. Its structure, which features a cyclopentenone core with a pentenyl side chain, was elucidated using NMR, HR-ESI-MS, and ECD spectroscopy [2].

Callicarboric Acid A: Why In-Class NLRP3 Inhibitors Are Not Interchangeable


NLRP3 inflammasome inhibitors exhibit highly variable potencies and downstream signaling effects, even within the same structural class. While the closely related analog callicarboric acid B was co-isolated from the same natural source, its specific IC50 value for NLRP3 inhibition was not reported in the primary characterization study, and it did not demonstrate the same breadth of mechanistic validation [1]. Furthermore, well-known synthetic NLRP3 inhibitors such as MCC950 achieve nanomolar potency in J774A.1 cells (IC50 ~23 nM) but act through distinct chemical scaffolds and may have different selectivity profiles [2]. Therefore, substitution without direct, assay-matched data risks compromising experimental reproducibility and mechanistic interpretation.

Callicarboric Acid A: Quantitative Differentiation Evidence for Scientific Selection


NLRP3 Inflammasome Inhibitory Potency in J774A.1 Macrophages

Callicarboric acid A exhibits an IC50 value of 0.74 μM for inhibiting NLRP3 inflammasome activation in J774A.1 cells [1]. In contrast, the potent synthetic NLRP3 inhibitor MCC950 demonstrates an IC50 of 0.0231 μM (23.1 nM) under similar but not identical assay conditions in the same cell line [2]. While MCC950 is more potent by a factor of approximately 32-fold, callicarboric acid A represents a structurally distinct, naturally occurring chemotype that provides an alternative tool for probing NLRP3 biology without the potential off-target effects associated with the sulfonylurea scaffold of MCC950.

NLRP3 Inflammasome Pyroptosis

Mechanistic Profile: Downregulation of Pyroptosis Effectors

Beyond measuring IC50, the primary study directly quantified the downstream functional effects of callicarboric acid A on NLRP3 inflammasome-induced pyroptosis in J774A.1 cells [1]. Treatment with compound 1 significantly reduced the production of GSDMD-NT (the active, pore-forming fragment of gasdermin D), inhibited caspase-1 activation, and suppressed IL-1β secretion. For the co-isolated analog callicarboric acid B (compound 2), no such quantitative functional data was reported in the same publication, highlighting a clear differentiation in the depth of biological validation between the two natural products.

Pyroptosis Caspase-1 GSDMD IL-1β

Chemical Scaffold Differentiation from Canonical NLRP3 Inhibitors

Callicarboric acid A possesses a cyclopentenone-containing fatty acyl structure characteristic of prostaglandin-like natural products, which is chemically distinct from the sulfonylurea-based scaffold of MCC950 and the tricyclic core of other synthetic NLRP3 inhibitors [1][2]. This structural divergence is not merely academic; it implies different physicochemical properties, potential off-target interaction profiles, and pharmacokinetic behavior. While no direct selectivity panel data is available for callicarboric acid A, its natural product origin and unique scaffold reduce the likelihood of cross-reactivity with targets commonly hit by synthetic small molecules, such as ion channels or kinases frequently associated with sulfonylurea-based compounds.

Natural Product Prostaglandin Scaffold Chemotype

Callicarboric Acid A: Optimal Research and Industrial Use Cases


Mechanistic Studies of NLRP3 Inflammasome-Dependent Pyroptosis

Researchers investigating the downstream signaling events of NLRP3 inflammasome activation, specifically gasdermin D cleavage (GSDMD-NT), caspase-1 activation, and IL-1β secretion, should prioritize callicarboric acid A. As documented in the primary literature, this compound directly modulates all three key pyroptosis effectors in J774A.1 cells [1], providing a single tool to interrogate multiple nodes of the pathway. This contrasts with analogs like callicarboric acid B, for which no such functional data exists, reducing the risk of experimental failure due to an inactive or poorly characterized compound.

Natural Product-Based Chemical Probe Development

For academic or industrial groups seeking to develop novel NLRP3 inhibitors with improved selectivity or novel mechanisms, callicarboric acid A serves as an excellent starting point for structure-activity relationship (SAR) studies. Its prostaglandin-like scaffold is distinct from the sulfonylurea core of MCC950 and other synthetic inhibitors [2], offering a new chemotype for medicinal chemistry optimization. Procurement of this compound enables hit-to-lead campaigns aimed at improving potency (current IC50 = 0.74 μM) while maintaining the favorable properties often associated with natural products, such as reduced off-target toxicity.

Assay Validation and Orthogonal Probe Confirmation

In high-throughput screening campaigns or secondary assay validation, using a structurally orthogonal probe is critical to confirm target engagement. Callicarboric acid A, with its unique prostaglandin-like scaffold and validated functional activity in J774A.1 cells [1], provides an ideal orthogonal tool to confirm that hits identified with synthetic inhibitors like MCC950 are truly on-target and not artifacts of the chemical series. Its lower potency (0.74 μM) relative to MCC950 (23.1 nM) [1][2] makes it particularly useful for counter-screens where nanomolar potency might mask subtle biological effects.

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